molecular formula C17H10Cl2N2O5 B15007078 3,3'-(1-oxopropane-1,3-diyl)bis(6-chloro-1,3-benzoxazol-2(3H)-one)

3,3'-(1-oxopropane-1,3-diyl)bis(6-chloro-1,3-benzoxazol-2(3H)-one)

Cat. No.: B15007078
M. Wt: 393.2 g/mol
InChI Key: OSAJECODAHHNIU-UHFFFAOYSA-N
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Description

6-CHLORO-3-[3-(6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANOYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-3-[3-(6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANOYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Chlorination: Introduction of chlorine atoms can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Acylation: The propanoyl group can be introduced via acylation reactions using acyl chlorides or anhydrides in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, benzoxazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of chlorine atoms and the benzoxazole ring enhances its biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-CHLORO-3-[3-(6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANOYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways depend on the specific application, but common targets include kinases, proteases, and DNA.

Comparison with Similar Compounds

Similar Compounds

    6-CHLORO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE: A simpler benzoxazole derivative with similar biological activities.

    6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL: Another related compound with potential therapeutic applications.

Uniqueness

What sets 6-CHLORO-3-[3-(6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANOYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE apart is its dual benzoxazole rings and the presence of multiple chlorine atoms. These features enhance its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H10Cl2N2O5

Molecular Weight

393.2 g/mol

IUPAC Name

6-chloro-3-[3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-3-oxopropyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C17H10Cl2N2O5/c18-9-1-3-11-13(7-9)25-16(23)20(11)6-5-15(22)21-12-4-2-10(19)8-14(12)26-17(21)24/h1-4,7-8H,5-6H2

InChI Key

OSAJECODAHHNIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)N2CCC(=O)N3C4=C(C=C(C=C4)Cl)OC3=O

Origin of Product

United States

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